5-Bromo-N-(thietan-3-yl)pyridin-3-amine
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Overview
Description
5-Bromo-N-(thietan-3-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a thietan-3-yl group attached to the nitrogen atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(thietan-3-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with thietan-3-ylboronic acid in the presence of a palladium catalyst . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as potassium carbonate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(thietan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 5-azido-N-(thietan-3-yl)pyridin-3-amine or 5-thio-N-(thietan-3-yl)pyridin-3-amine can be formed.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-N-(thietan-3-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in studying biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(thietan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thietan-3-yl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, including kinase signaling pathways, which are involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a thietan-3-yl group.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to the pyridine ring.
3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: A more complex structure with additional rings and substituents.
Uniqueness
5-Bromo-N-(thietan-3-yl)pyridin-3-amine is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to specific targets and improve its stability under various conditions.
Properties
Molecular Formula |
C8H9BrN2S |
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Molecular Weight |
245.14 g/mol |
IUPAC Name |
5-bromo-N-(thietan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2S/c9-6-1-7(3-10-2-6)11-8-4-12-5-8/h1-3,8,11H,4-5H2 |
InChI Key |
ZAUAHYDVCAMBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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